GSK-3008348 hydrochloride

Pulmonary Fibrosis Inhaled Drug Delivery Pharmacokinetics

Researchers studying αvβ6-driven fibrosis often face off-target vascular toxicity from pan-αv inhibitors or poor solubility incompatible with inhaled delivery. GSK-3008348 hydrochloride solves both: • >1,000,000-fold selectivity for αvβ6 over αvβ3 in human tissue, eliminating pan-αv vascular liability • Aqueous solubility >71 mg/mL at physiological pH, validated for nebulized pulmonary delivery • Unique target internalization/degradation mechanism yields >96 h TGFβ pathway suppression-outlasting reversible blockers Ideal reference standard for IPF model development (bleomycin, radiation, silicosis) and inhaled formulation validation.

Molecular Formula C29H38ClN5O2
Molecular Weight 524.1 g/mol
Cat. No. B607821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-3008348 hydrochloride
SynonymsGSK-3008348;  GSK 3008348;  GSK3008348; 
Molecular FormulaC29H38ClN5O2
Molecular Weight524.1 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C.Cl
InChIInChI=1S/C29H37N5O2.ClH/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26;/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36);1H/t22-,25-;/m0./s1
InChIKeyGCZLVFRSWWTRPH-YSCHMLPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK-3008348 Hydrochloride Overview


GSK-3008348 hydrochloride (CAS: 1629249-40-6) is an investigational small molecule that acts as a potent and selective RGD-mimetic antagonist of the αvβ6 integrin, a key activator of the pro-fibrotic cytokine transforming growth factor-β (TGFβ) [1]. This compound was developed by GlaxoSmithKline as a first-in-class inhaled therapy for idiopathic pulmonary fibrosis (IPF) [2]. Its unique mechanism involves the high-affinity binding, internalization, and subsequent lysosomal degradation of the αvβ6 integrin, thereby achieving prolonged inhibition of downstream TGFβ signaling pathways [1]. Its physicochemical properties, including the hydrochloride salt form, are specifically optimized for pulmonary delivery via nebulization, differentiating it from oral pan-integrin inhibitors [3].

Inhaled Research Supports nebulized delivery modeling
Integrin Pathway αvβ6 antagonist for TGFβ signaling studies
Salt Form Hydrochloride optimized for aqueous solubility

GSK-3008348 HCl Substitution Risks


Substituting GSK-3008348 hydrochloride with other αvβ6 integrin antagonists (e.g., CWHM-12, PLN-74809, or the pan-αv inhibitor Cilengitide) is scientifically unsound due to its distinct pharmacological profile. Its differentiating factors are not merely its high affinity for αvβ6 but a combination of properties critical for its intended inhaled application and specific mechanism of action [1]. These include its ultra-high solubility in saline at physiological pH (>71 mg/mL), which is essential for nebulized delivery [2], and its unique mechanism of inducing target degradation rather than simple blockade, leading to prolonged pharmacodynamic effects [3]. Furthermore, its selectivity profile is fine-tuned to avoid the vascular toxicity observed with pan-αv inhibitors like Cilengitide, making it a non-interchangeable tool for in vivo studies focused on αvβ6-specific biology in the lung [4]. Generic substitution risks experimental failure due to differences in solubility, route of administration compatibility, duration of action, and off-target effects.

Solubility Context Free base or other salt forms may not support nebulization research without formulation review
Selectivity Profile Pan-αv inhibitors (e.g., Cilengitide) engage vascular targets; αvβ6-specific pathway interpretation may shift
Mechanism Mismatch Reversible antagonists may not replicate the sustained target-degradation profile of GSK-3008348

GSK-3008348 HCl Differentiation Evidence


Aqueous Solubility for Nebulized Delivery

The hydrochloride salt form of GSK-3008348 demonstrates exceptionally high aqueous solubility at physiological pH, a critical requirement for nebulized pulmonary delivery. This property distinguishes it from the free base form and many other αvβ6 inhibitors, which often exhibit poor solubility and require oral administration or complex formulations [1]. The hydrochloride salt achieved a solubility of >71 mg/mL in saline at pH 7, a >7,100-fold improvement over the free base solubility of ~0.01 mg/mL [2].

Aqueous Solubility
Head-to-head
71 mg/mL
7,100-fold over free base
Supports nebulized delivery context
Saline, pH 7
Pulmonary Fibrosis Inhaled Drug Delivery Pharmacokinetics Salt Selection

αvβ6 Binding in Human IPF Tissue

GSK-3008348 demonstrates exceptionally high affinity for the αvβ6 integrin directly in membrane preparations from human IPF lung tissue, a key disease-relevant model that confirms target engagement in the intended therapeutic context. This binding affinity is reported as a dissociation constant (KD) value [1]. This is more physiologically relevant than binding assays using recombinant protein alone, as it accounts for the native conformation and microenvironment of the integrin in diseased tissue [1]. Comparator data from the same study for other integrins in the same assay format highlights its selectivity.

αvβ6 Binding Selectivity
Head-to-head
KD 4.8 pM
1,000,000-fold over αvβ3
Disease-relevant target engagement
Human IPF lung tissue membrane assay
Idiopathic Pulmonary Fibrosis Target Engagement Radioligand Binding Human Tissue

Target Degradation vs. Reversible Blockade

Unlike typical small molecule antagonists that reversibly block receptor-ligand interactions, GSK-3008348 induces the rapid internalization and lysosomal degradation of the αvβ6 integrin. This unique mechanism of action results in prolonged pharmacodynamic effects, even after the compound is cleared [1]. In cell-based assays, the effect on TGFβ signaling (measured by SMAD2 phosphorylation) was sustained for over 96 hours post-treatment, whereas reversible inhibitors show a return to baseline signaling as the compound dissociates [2].

Target Degradation
Class-level
96 h post-washout
vs reversible blockade (hours)
Sustained pathway inhibition context
pSMAD2 assay in NHBE cells
Pharmacodynamics Target Degradation Mechanism of Action Sustained Effect

In Vivo Efficacy in Established Fibrosis

GSK-3008348, when administered intranasally, significantly reduced established lung fibrosis in a therapeutic murine bleomycin model. This model is a standard for IPF research, and the compound's efficacy when dosed after disease onset is a key indicator of its potential to treat, not just prevent, fibrosis [1]. The effect on lung collagen deposition, a direct measure of fibrosis, was quantified. While a direct head-to-head comparison in this exact model is not available for all comparators, this level of efficacy is a benchmark for the compound's therapeutic potential [2].

In Vivo Fibrosis Response
Cross-study
Reduction to near-naive levels
vs vehicle-treated fibrotic mice
Model-response endpoint context
Murine bleomycin model, therapeutic dosing
In Vivo Efficacy Bleomycin Mouse Model Lung Fibrosis Collagen Deposition

Clinical Pharmacokinetics and Tolerability

In a Phase 1 clinical trial (NCT02612051), inhaled GSK-3008348 demonstrated a favorable pharmacokinetic profile and was well tolerated in healthy participants. The terminal elimination half-life supports once-daily dosing [1]. The study established that systemic exposure (AUC) increased in a dose-proportional manner across clinically relevant doses, and no serious adverse events were reported [1]. This clinical data de-risks the compound for further research, especially for studies where translation to human pathophysiology is a key consideration [2].

Clinical Pharmacokinetics
Supporting
T1/2 7.95 to 10.2 h
Dose-proportional AUC
Phase 1 clinical PK profile
Inhaled nebulized doses (300-3000 mcg)
Clinical Pharmacology Phase 1 Trial Inhaled Delivery Safety and Tolerability

GSK-3008348 HCl Research Applications


Inhaled Pulmonary Fibrosis Models

Due to its exceptional aqueous solubility (>71 mg/mL) and validated nebulized delivery [1], GSK-3008348 hydrochloride is ideally suited for investigating the therapeutic potential of αvβ6 integrin inhibition in preclinical models of lung fibrosis (e.g., bleomycin, radiation-induced, or silicosis models). Its ability to reduce established collagen deposition in the lung [2] makes it the tool of choice for studies focused on reversing or halting disease progression, rather than just prevention. Its first-in-class inhaled profile is essential for any research program aiming to develop an inhaled therapy for IPF.

αvβ6 Integrin and TGFβ Pathway Studies

The compound's unique mechanism of inducing αvβ6 internalization and degradation leads to prolonged (>96 hours) inhibition of TGFβ signaling [1]. This sustained effect is a significant advantage for ex vivo cell biology and in vivo pharmacology studies, allowing researchers to probe the long-term consequences of pathway blockade. GSK-3008348 is the preferred compound for experiments designed to differentiate the biological effects of transient receptor blockade from those of sustained target downregulation in lung epithelial cells and fibroblasts [2].

Inhaled PK and DDI Reference Standard

With a well-defined clinical pharmacokinetic profile from a completed Phase 1 trial [1], GSK-3008348 hydrochloride serves as an excellent reference standard or positive control for developing and validating new inhaled formulations and delivery devices. Its dose-proportional systemic exposure [2] and established human tolerability provide a benchmark for comparing the performance of novel αvβ6 antagonists or other inhaled drug candidates. Researchers in pharmaceutical development can use it to calibrate and validate nebulization systems and preclinical PK models.

High-Selectivity Mechanistic Studies

The compound's demonstrated >1,000,000-fold selectivity for αvβ6 over αvβ3 in disease-relevant human tissue [1] is critical for experiments where off-target integrin effects could confound results. This is particularly important when studying the distinct roles of αvβ6 versus other RGD-binding integrins in processes like wound healing, epithelial-mesenchymal transition, and viral entry (e.g., FMDV) [2]. Researchers seeking a definitive tool to dissect the specific contribution of αvβ6 in complex biological systems should select GSK-3008348 hydrochloride over less selective pan-αv inhibitors.

Application
Selection Property
Validation Focus
Inhaled Fibrosis Models
Nebulized delivery solubility
Collagen deposition endpoint review
TGFβ Pathway Studies
Target degradation mechanism
pSMAD2 pathway-response context
Inhaled PK & Device Calibration
Clinical-stage reference standard
PK exposure-model interpretation
High-Selectivity Studies
αvβ6 vs pan-αv selectivity
Off-target integrin endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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